molecular formula C17H22N2O3 B6037808 ethyl (hydroxyimino)(3,3,6,7-tetramethyl-3,4-dihydro-1-isoquinolinyl)acetate

ethyl (hydroxyimino)(3,3,6,7-tetramethyl-3,4-dihydro-1-isoquinolinyl)acetate

Cat. No. B6037808
M. Wt: 302.37 g/mol
InChI Key: KMYBVHNBKGNQDJ-XDJHFCHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (hydroxyimino)(3,3,6,7-tetramethyl-3,4-dihydro-1-isoquinolinyl)acetate, commonly known as EHT 5372, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. EHT 5372 belongs to the class of isoquinoline derivatives and has a unique chemical structure that makes it an attractive candidate for several research studies.

Mechanism of Action

The mechanism of action of EHT 5372 is not fully understood, but it is believed to involve the modulation of several signaling pathways, including the MAPK/ERK and NF-κB pathways. EHT 5372 has been shown to inhibit the activity of several enzymes, including COX-2 and iNOS, which are involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
EHT 5372 has been shown to have several biochemical and physiological effects. In vitro studies have shown that EHT 5372 can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activation of microglia, which are involved in the inflammatory response in the brain. In animal studies, EHT 5372 has been shown to improve cognitive function and reduce the accumulation of amyloid-beta, a protein that is involved in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EHT 5372 in lab experiments is its unique chemical structure, which makes it an attractive candidate for several research studies. EHT 5372 is also readily available and can be synthesized in large quantities. However, one of the limitations of using EHT 5372 is its low solubility in water, which can make it difficult to administer in vivo. EHT 5372 is also relatively unstable and can degrade over time, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for research on EHT 5372. One area of interest is the development of more stable and water-soluble analogs of EHT 5372 that can be used in vivo. Another area of interest is the investigation of the molecular targets of EHT 5372 and the signaling pathways involved in its mechanism of action. Additionally, the potential applications of EHT 5372 in agriculture and material science warrant further investigation. Overall, EHT 5372 is a promising compound that has the potential to make significant contributions to several scientific fields.

Synthesis Methods

The synthesis of EHT 5372 involves a multi-step reaction sequence that starts with the condensation of 3,4-dihydroisoquinoline with hydroxylamine hydrochloride, followed by the addition of ethyl chloroacetate. The reaction mixture is then refluxed in the presence of a base, such as sodium hydroxide, to yield the final product. The purity and yield of EHT 5372 can be improved by several purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

EHT 5372 has been extensively studied for its potential applications in various scientific fields. In medicine, EHT 5372 has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, EHT 5372 has been used as a plant growth regulator and pesticide. In material science, EHT 5372 has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

ethyl (2E)-2-hydroxyimino-2-(3,3,6,7-tetramethyl-4H-isoquinolin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-6-22-16(20)15(19-21)14-13-8-11(3)10(2)7-12(13)9-17(4,5)18-14/h7-8,21H,6,9H2,1-5H3/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYBVHNBKGNQDJ-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=NC(CC2=C1C=C(C(=C2)C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C1=NC(CC2=C1C=C(C(=C2)C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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